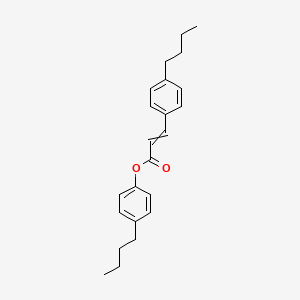
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H24O2. It is an ester formed from the reaction of 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate typically involves the esterification reaction between 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butylbenzoic acid or 4-butylacetophenone.
Reduction: Formation of 4-butylphenylpropan-2-ol.
Substitution: Formation of 4-nitro-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate or 4-bromo-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate.
Scientific Research Applications
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of a butyl group.
tert-Butyl (2E)-3-(4-formylphenyl)prop-2-enoate: Contains a formyl group instead of a butyl group.
Uniqueness
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is unique due to its specific substitution pattern with butyl groups on both aromatic rings
Properties
CAS No. |
51684-87-8 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4-butylphenyl) 3-(4-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-7-19-9-11-21(12-10-19)15-18-23(24)25-22-16-13-20(14-17-22)8-6-4-2/h9-18H,3-8H2,1-2H3 |
InChI Key |
ZOTDVRYJUROBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


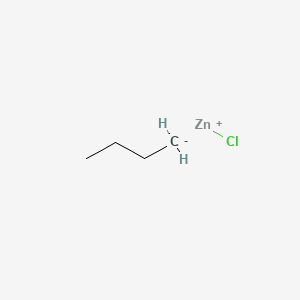
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
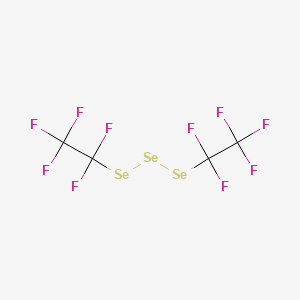
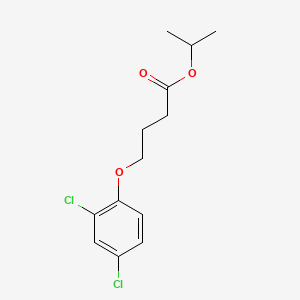
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

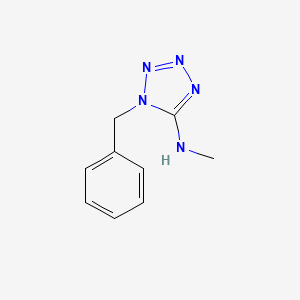

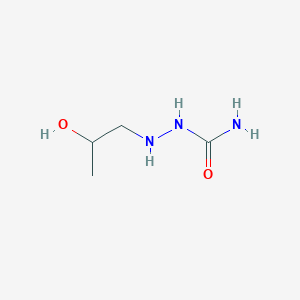
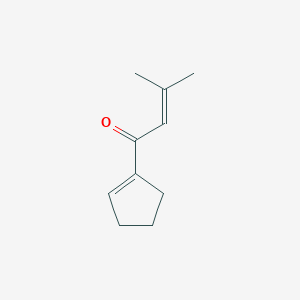



![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
